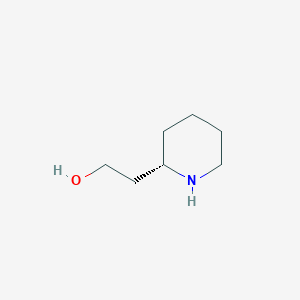

(S)-2-(Piperidin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353011 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103639-57-2 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Piperidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Piperidin-2-yl)ethanol is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereocenter and the reactive hydroxyl group make it a valuable starting material for the enantioselective synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with pharmaceuticals derived from this versatile intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or off-white solid | [4] |

| Melting Point | 38-40 °C | [5][6] |

| Boiling Point | 234 °C at 760 mmHg | [5][6] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility in Water | Very soluble | [5][7] |

| Solubility in Organic Solvents | Soluble in various organic solvents | [4] |

| logP (Octanol/Water Partition Coefficient) | 0.4 (Computed) | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small, powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9]

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method with a Thiele tube or a similar apparatus.

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in an oil bath within a Thiele tube.[11]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[11][12]

-

Heating is then discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidinium ion of this compound can be determined by potentiometric titration.

Procedure:

-

A standard solution of this compound is prepared in deionized water.

-

The solution's ionic strength is maintained using a neutral salt solution, such as 0.1 M potassium chloride.[13]

-

The solution is titrated with a standardized solution of a strong base, typically 0.1 M NaOH, at a constant temperature (e.g., 25 ± 0.5 °C).[13][14]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined as the pH at the half-equivalence point.[13][15]

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[16][17][18]

Procedure:

-

Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance) are pre-saturated with each other.[19]

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed vigorously for a set period to allow for partitioning of the compound.[16]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[20]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Understanding the mechanism of action of these APIs provides insight into the biological relevance of the piperidine scaffold.

Icaridin (Picaridin) - Insect Repellent

Icaridin is a widely used insect repellent. Its mechanism of action is not fully elucidated but is believed to involve interaction with the insect's olfactory system.[21]

Mesoridazine - Antipsychotic

Mesoridazine, a metabolite of thioridazine, is a phenothiazine antipsychotic. It primarily acts as a dopamine receptor antagonist.[22][23][24]

Tiquizium Bromide - Antispasmodic

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions by blocking the action of acetylcholine at muscarinic receptors.[2][4][25]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an important chiral building block in medicinal chemistry. A thorough understanding of these properties, coupled with standardized experimental protocols for their determination, is essential for its effective utilization in drug discovery and development. The diverse biological activities of its derivatives highlight the significance of the piperidine scaffold in interacting with various biological targets. This guide serves as a valuable resource for researchers and scientists working with this compound and its analogs.

References

- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 3. This compound | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 5. What is the mechanism of Icaritin? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Hydroxyethyl)piperidine(1484-84-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Icaridin | C12H23NO3 | CID 125098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. mims.com [mims.com]

- 24. mesoridazine [drugcentral.org]

- 25. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

Spectroscopic and Synthetic Profile of (S)-2-(Piperidin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-(Piperidin-2-yl)ethanol, a valuable building block in pharmaceutical synthesis. The information compiled herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [1] |

| CAS Number | 103639-57-2[1] |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in water and various organic solvents |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Piperidin-2-yl)ethanol. While the data presented is primarily for the racemic mixture, it serves as a close approximation for the (S)-enantiomer.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | m | 2H | -CH₂-OH |

| ~3.1 | m | 1H | Piperidine C2-H |

| ~2.9 | m | 1H | Piperidine C6-H (eq) |

| ~2.5 | m | 1H | Piperidine C6-H (ax) |

| ~1.8 - 1.2 | m | 8H | Piperidine C3, C4, C5-H₂ and -CH₂-CH₂OH |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| ~61 | -CH₂-OH |

| ~58 | Piperidine C2 |

| ~47 | Piperidine C6 |

| ~38 | -CH₂-CH₂OH |

| ~27 | Piperidine C4 |

| ~25 | Piperidine C3 |

| ~24 | Piperidine C5 |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Piperidin-2-yl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Piperidin-2-yl)ethanol

| m/z | Relative Intensity | Assignment |

| 129 | Low | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CH₂OH]⁺ |

| 84 | Base Peak | [Piperidine ring fragment] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often found within the supplementary information of scientific publications. The following are generalized procedures based on common organic chemistry practices.

Synthesis of this compound

A common route to synthesize enantiopure 2-(piperidin-2-yl)ethanol involves the asymmetric reduction of a suitable precursor, such as 2-(2-hydroxyethyl)pyridine, or the resolution of the racemic mixture. Catalytic hydrogenation is a frequently employed method.[2]

Illustrative Synthesis Workflow:

Caption: Synthesis and Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an attenuated total reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized. In EI, this is achieved by bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Logical Flow for Spectroscopic Analysis:

Caption: Spectroscopic Analysis Workflow.

References

Enantiopure 2-(Piperidin-2-yl)ethanol: A Comprehensive Technical Guide on its Biological Significance and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 2-(Piperidin-2-yl)ethanol, existing as (R)- and (S)-enantiomers, represents a pivotal chiral building block in modern medicinal chemistry. While direct quantitative data on the biological activity of these enantiomers is not extensively documented in publicly available literature, their significance is underscored by their role as crucial precursors in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic applications of enantiopure 2-(Piperidin-2-yl)ethanol and the pharmacological activities of the resulting derivatives, highlighting its importance in the development of novel therapeutics.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities. The introduction of stereocenters into this heterocyclic system allows for the fine-tuning of pharmacological properties, enhancing potency and reducing off-target effects. Enantiopure 2-(Piperidin-2-yl)ethanol, with its chiral center at the C2 position of the piperidine ring and a functionalizable ethanol side chain, is a highly valuable and versatile starting material for the enantioselective synthesis of complex molecules.

While this guide focuses on the applications of these enantiopure forms, it is important to note that the direct biological activity of (R)- and (S)-2-(Piperidin-2-yl)ethanol itself is not well-characterized in the current body of scientific literature. Their primary role reported to date is that of a chiral precursor.

Biological Activities of Derivatives

The true potential of enantiopure 2-(Piperidin-2-yl)ethanol is realized in the diverse biological activities of the compounds synthesized from it. These derivatives have shown promise in a variety of therapeutic areas. A summary of these activities is presented in the table below.

| Derivative Class | Enantiomeric Precursor | Reported Biological Activity |

| Quinoline Derivatives | Not Specified | Selective agonists of somatostatin receptor subtype 2.[1] |

| Conhydrine Analogues | Not Specified | Potential for memory-enhancing properties.[1] |

| Pyrazolopyrimidines | (R)-2-(Piperidin-2-yl)ethanol | Inhibitors of protein and checkpoint kinases, with potential applications in cancer and HCV infection treatment. |

Synthetic Pathways and Methodologies

The enantiomers of 2-(Piperidin-2-yl)ethanol serve as foundational scaffolds for the construction of more complex, biologically active molecules. The following sections detail the synthetic strategies employed to convert these chiral precursors into potent therapeutic agents.

Synthesis of Quinoline-Based Somatostatin Receptor Agonists

Derivatives of 4-(2-(piperidin-2-yl)ethoxy)quinoline have been identified as selective agonists of the somatostatin receptor subtype 2, a target for various therapeutic interventions. The synthesis leverages the nucleophilicity of the ethanol moiety of 2-(piperidin-2-yl)ethanol.

Experimental Protocol:

A generalized protocol for the synthesis of 4-(2-(piperidin-2-yl)ethoxy)quinoline derivatives involves the following key steps:

-

N-Protection: The piperidine nitrogen of enantiopure 2-(piperidin-2-yl)ethanol is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions.

-

Alkylation: The protected intermediate is then subjected to an O-alkylation reaction with a 4-haloquinoline derivative (e.g., 4-chloroquinoline) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

-

Deprotection: The final step involves the removal of the N-protecting group, typically under acidic conditions, to yield the desired 4-(2-(piperidin-2-yl)ethoxy)quinoline derivative.

Caption: Synthetic workflow for quinoline-based derivatives.

Synthesis of Pyrazolopyrimidine Kinase Inhibitors

(R)-2-(Piperidin-2-yl)ethanol has been utilized in the preparation of a novel class of pyrazolopyrimidines that act as inhibitors of protein and checkpoint kinases. This highlights the utility of the (R)-enantiomer in generating molecules with potential anticancer and antiviral activities.

Experimental Protocol:

The synthesis of these pyrazolopyrimidine derivatives is a multi-step process:

-

Activation of the Hydroxyl Group: The primary alcohol of (R)-2-(piperidin-2-yl)ethanol is converted into a better leaving group, for instance, by mesylation or tosylation.

-

N-Protection: The piperidine nitrogen is protected to avoid interference in subsequent steps.

-

Nucleophilic Substitution: The activated intermediate is then reacted with a suitable pyrazolopyrimidine core containing a nucleophilic site.

-

Deprotection: The final step involves the removal of the protecting group to yield the active kinase inhibitor.

Caption: Synthetic workflow for pyrazolopyrimidine derivatives.

Signaling Pathways

Direct signaling pathways for the enantiomers of 2-(piperidin-2-yl)ethanol have not been elucidated. The biological effects observed are attributed to the more complex molecules synthesized from these chiral precursors. For instance, the quinoline derivatives mentioned above would exert their effects through the somatostatin receptor subtype 2, a G-protein coupled receptor (GPCR). Activation of this receptor is known to inhibit the release of various hormones and has antiproliferative effects. The pyrazolopyrimidine derivatives would act by inhibiting specific protein and checkpoint kinases, thereby interfering with cell cycle progression and signaling cascades implicated in cancer and viral replication.

Caption: Logical relationship of derivatives to their biological targets.

Conclusion

Enantiopure (R)- and this compound are of considerable interest to the pharmaceutical and chemical synthesis communities. Their value lies not in their intrinsic biological activity, which remains largely unexplored, but in their utility as versatile chiral synthons. They provide a gateway to a multitude of complex molecular architectures with significant therapeutic potential, including receptor agonists and kinase inhibitors. Future research into the direct pharmacological profiling of these enantiomers could reveal novel biological activities and further expand their application in drug discovery. However, based on current literature, their role as a foundational element for enantioselective synthesis is their most prominent and well-established contribution to medicinal chemistry.

References

The Strategic Application of (S)-2-(Piperidin-2-yl)ethanol in the Stereoselective Synthesis of Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Piperidin-2-yl)ethanol stands as a cornerstone chiral precursor in the asymmetric synthesis of a multitude of piperidine-containing natural products and pharmaceutical intermediates. Its inherent stereocenter at the C2 position of the piperidine ring provides a crucial strategic advantage for controlling the stereochemistry of target molecules. This technical guide delineates the pivotal role of this compound, detailing its conversion to key synthetic intermediates and its subsequent elaboration into complex natural product scaffolds. We will explore common synthetic transformations, provide detailed experimental protocols for key reactions, and present quantitative data to offer a comprehensive resource for researchers in the field.

The versatility of this compound stems from its dual functionality: a secondary amine within the piperidine ring and a primary alcohol side chain. The amine is typically protected, often as a tert-butyloxycarbonyl (Boc) carbamate, to prevent undesired side reactions and to influence the stereochemical outcome of subsequent transformations. The primary alcohol can then be oxidized to the corresponding aldehyde, N-Boc-(S)-2-piperidinecarboxaldehyde, a versatile electrophile for various carbon-carbon bond-forming reactions.

Key Synthetic Strategies and Applications

The synthetic utility of this compound is prominently showcased in the total synthesis of several piperidine alkaloids. Common strategies involve the initial protection of the piperidine nitrogen, followed by oxidation of the alcohol to the aldehyde. This aldehyde then serves as a linchpin for introducing further complexity and establishing new stereocenters.

Synthesis of Sedamine and Allosedamine

The diastereomeric natural products, (+)-sedamine and (+)-allosedamine, are readily synthesized from N-Boc-(S)-2-piperidinecarboxaldehyde through the addition of a phenyl Grignard reagent. The stereochemical outcome of this addition is influenced by the protecting group and reaction conditions, leading to the selective formation of either the syn or anti diastereomer.

Synthesis of Coniine

The synthesis of the toxic alkaloid (+)-coniine from this compound highlights a different approach. Following the standard protection and oxidation sequence, the resulting aldehyde undergoes a Wittig reaction to extend the carbon chain. Subsequent hydrogenation of the newly formed double bond and deprotection of the nitrogen furnishes the final product.

Quantitative Data Summary

The following tables summarize quantitative data for key transformations in the synthesis of natural products starting from this compound.

| Table 1: N-Protection and Oxidation of this compound | |

| Step | Reaction |

| 1 | N-Boc Protection |

| 2 | Oxidation |

| Table 2: Synthesis of (+)-Sedamine and (+)-Allosedamine | |

| Step | Reaction |

| 3 | Grignard Addition |

| 4 | Deprotection |

| Table 3: Synthesis of (+)-Coniine | |

| Step | Reaction |

| 3 | Wittig Reaction |

| 4 | Hydrogenation |

| 5 | Deprotection |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-piperidinecarboxaldehyde

Step 1: N-Boc Protection of this compound

-

To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N, 1.5 eq).

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in CH₂Cl₂ is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-(S)-2-(piperidin-2-yl)ethanol.

Step 2: Oxidation to N-Boc-(S)-2-piperidinecarboxaldehyde

-

To a solution of N-Boc-(S)-2-(piperidin-2-yl)ethanol (1.0 eq) in CH₂Cl₂ at room temperature is added Dess-Martin periodinane (1.2 eq) portion-wise.

-

The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred vigorously for 30 minutes, and the layers are separated.

-

The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (+)-Coniine via Wittig Reaction

-

To a suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

The resulting deep red solution is stirred at -78 °C for 1 hour.

-

A solution of N-Boc-(S)-2-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to yield the corresponding alkene.

-

The alkene is dissolved in ethanol, and palladium on carbon (10 mol%) is added.

-

The suspension is stirred under a hydrogen atmosphere (1 atm) for 4-6 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

-

The N-Boc protected intermediate is dissolved in CH₂Cl₂, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in a basic aqueous solution and extracted with an organic solvent to yield (+)-coniine.

Visualizations of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: General synthetic pathways from this compound.

Caption: Stepwise synthesis of (+)-Coniine.

Conclusion

This compound is an exceptionally valuable and versatile chiral precursor in the synthesis of natural products. Its ready availability in enantiopure form, combined with the straightforward chemical transformations of its functional groups, provides a reliable and efficient entry point to a wide array of complex piperidine alkaloids. The methodologies outlined in this guide, from the initial protection and oxidation to key carbon-carbon bond-forming reactions, demonstrate the strategic importance of this building block in modern organic synthesis. The provided protocols and quantitative data serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in their own research and development endeavors.

In-Depth Technical Guide on the Presumed Mechanism of Action for (S)-2-(Piperidin-2-yl)ethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed mechanism of action studies for (S)-2-(Piperidin-2-yl)ethanol derivatives. Therefore, this guide provides an in-depth overview of the presumed mechanism of action based on the well-established pharmacology of structurally related piperidine compounds, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The experimental protocols and data presented are representative of the methodologies used and the results obtained for analogous compounds and should be considered as a predictive framework for the title compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] this compound and its derivatives belong to this important class of compounds. Based on the pharmacology of structurally similar molecules, it is hypothesized that these derivatives primarily exert their effects through the modulation of nicotinic acetylcholine receptors (nAChRs).[2]

nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, learning, memory, and attention.[2] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for drug discovery.[2]

This technical guide will explore the presumed mechanism of action of this compound derivatives, focusing on their potential interactions with nAChRs. It will cover hypothetical quantitative data, detailed experimental protocols for their characterization, and the downstream signaling pathways they may modulate.

Presumed Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

This compound derivatives are presumed to act as modulators of nAChRs. Depending on the specific substitutions on the piperidine ring and the ethanol moiety, these compounds could exhibit a range of pharmacological profiles, including:

-

Agonists: Directly bind to and activate nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine (ACh).

-

Antagonists: Bind to nAChRs but do not activate them, thereby blocking the action of ACh and other agonists.

-

Partial Agonists: Bind to and activate nAChRs but with lower efficacy than full agonists.

-

Allosteric Modulators: Bind to a site on the nAChR distinct from the ACh binding site and modulate the receptor's response to agonists. Positive allosteric modulators (PAMs) enhance the effect of agonists, while negative allosteric modulators (NAMs) reduce it.[3]

The specific subtype of nAChR targeted (e.g., α4β2, α7) would significantly influence the physiological and therapeutic effects of these derivatives.

Data Presentation: Representative Quantitative Data for nAChR Ligands

While specific data for this compound derivatives are not available, the following tables present representative quantitative data for other piperidine and nicotinoid compounds that act on nAChRs. This data illustrates the typical affinity and functional potency values obtained in pharmacological assays.

Table 1: Representative Binding Affinities (Ki) of Piperidine and Nicotinoid Derivatives at Different nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference Compound |

| Nicotine | α4β2 | 1 | Epibatidine |

| Epibatidine | α4β2 | 0.05 | - |

| Varenicline | α4β2 | 0.1 | - |

| (S)-(-)-Cotinine | α7 | >10,000 | α-Bungarotoxin |

| PNU-282987 | α7 | 20 | Methyllycaconitine |

Data is illustrative and sourced from various publications on nAChR pharmacology.

Table 2: Representative Functional Potencies (EC50/IC50) of nAChR Modulators

| Compound | nAChR Subtype | Functional Assay | Potency (nM) | Mode of Action |

| Acetylcholine | α4β2 | Electrophysiology | 1,000 | Agonist |

| Varenicline | α4β2 | Electrophysiology | 2 | Partial Agonist |

| Mecamylamine | α4β2 | Electrophysiology | 100 | Antagonist |

| PNU-120596 | α7 | Electrophysiology | 1,000 | Positive Allosteric Modulator |

EC50 values represent the concentration for 50% of maximal activation for agonists and partial agonists. IC50 values represent the concentration for 50% inhibition for antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound derivatives.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for various nAChR subtypes.

Materials:

-

Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2, GH4C1 cells expressing human α4 and β2 subunits).[4]

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test compounds: this compound derivatives.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity.

Objective: To characterize the functional activity (agonist, antagonist, partial agonist, or allosteric modulator) of this compound derivatives at specific nAChR subtypes.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs, or mammalian cell lines like HEK293 stably expressing the receptor).

-

Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

-

Borosilicate glass pipettes.

-

Extracellular solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Intracellular solution (e.g., 140 mM KCl, 11 mM EGTA, 1 mM CaCl₂, 10 mM HEPES, pH 7.2).

-

Test compounds and known nAChR agonists (e.g., acetylcholine).

Procedure:

-

Culture cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Apply the known nAChR agonist to elicit a baseline current response.

-

To test for agonist activity, apply the this compound derivative alone and measure any elicited current.

-

To test for antagonist activity, pre-apply the test compound followed by co-application with the agonist and measure the inhibition of the agonist-induced current.

-

To test for allosteric modulation, co-apply the test compound with the agonist and measure the potentiation or inhibition of the agonist-induced current.

-

Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy.

Mandatory Visualizations

Signaling Pathways

Caption: Presumed signaling pathway upon activation of nAChRs by an agonist this compound derivative.

Experimental Workflows

Caption: Experimental workflow for characterizing the mechanism of action of this compound derivatives.

Conclusion

While direct experimental evidence is currently lacking in the public domain, the structural similarity of this compound derivatives to known CNS-active compounds strongly suggests that their primary mechanism of action involves the modulation of nicotinic acetylcholine receptors. A thorough characterization of these derivatives using the detailed experimental protocols outlined in this guide would be necessary to confirm this hypothesis and to elucidate their specific pharmacological profile, including their binding affinities, functional activities at various nAChR subtypes, and their impact on downstream signaling pathways. Such studies would be crucial for determining their potential therapeutic utility in treating neurological and psychiatric disorders.

References

The Piperidine Ethanol Moiety: A Technical Guide to Discovery, Isolation, and Characterization of a Promising Class of Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of alkaloids containing the piperidine ethanol moiety. This class of natural products, featuring a piperidine ring substituted with an ethanol or related side chain, has garnered significant interest in the scientific community due to the diverse and potent biological activities of its members. This guide offers detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support researchers in the exploration and development of these promising compounds.

Introduction to Piperidine Ethanol Alkaloids

Piperidine alkaloids are a large and structurally diverse group of natural products biosynthetically derived from the amino acid L-lysine. A significant subset of these compounds features a 2-(1-hydroxyalkyl)piperidine core, commonly referred to as the piperidine ethanol moiety. This structural motif is a key pharmacophore, contributing to the interaction of these alkaloids with various biological targets.

Prominent examples of alkaloids containing the piperidine ethanol moiety include lobeline, isolated from Lobelia inflata, and sedamine, found in Sedum species. These compounds have been investigated for a range of therapeutic applications, from smoking cessation and treatment of substance abuse to potential neuroprotective and anticancer effects. This guide will focus on the practical aspects of working with these molecules, from their natural sources to their detailed chemical and biological characterization.

Featured Alkaloids: Discovery and Natural Sources

This section details the discovery and natural origins of key piperidine ethanol alkaloids.

Lobeline

First isolated in 1886, lobeline is the principal alkaloid of the Indian tobacco plant, Lobelia inflata. It has a long history of use as a respiratory stimulant and, more recently, has been extensively studied as a potential treatment for drug addiction. Lobeline is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2) and a ligand for nicotinic acetylcholine receptors (nAChRs).

Sedamine

Sedamine is a piperidine alkaloid found in various species of the Sedum genus, commonly known as stonecrops. While less studied than lobeline, sedamine and its derivatives have shown interesting biological activities, including effects on the central nervous system.

Alkaloids from Cassia spectabilis

The flowers and fruits of Cassia spectabilis (syn. Senna spectabilis) are a rich source of piperidine alkaloids, including (-)-cassine and (-)-spectaline. These compounds possess a 2,6-disubstituted piperidin-3-ol structure and have demonstrated a range of biological effects, including antiproliferative and sedative activities, with some evidence suggesting interaction with the GABAergic system.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of piperidine ethanol alkaloids.

General Alkaloid Extraction: Acid-Base Extraction

This protocol is a standard method for the selective extraction of alkaloids from plant material.[2][3]

Materials:

-

Dried and powdered plant material (e.g., Lobelia inflata herb, Sedum acre aerial parts)

-

Methanol or Ethanol (95%)

-

2% Sulfuric Acid (H₂SO₄)

-

Chloroform or Dichloromethane

-

Ammonia solution (NH₃) or Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Maceration and Extraction:

-

Macerate 100 g of the dried, powdered plant material in 500 mL of methanol or ethanol for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the filtrate. Re-extract the plant residue with another 300 mL of the alcohol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 150 mL of 2% H₂SO₄. The alkaloids will form water-soluble salts.

-

Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of chloroform to remove non-basic, lipophilic impurities. Discard the organic layers.

-

Carefully basify the aqueous layer to pH 9-10 by the dropwise addition of ammonia solution or sodium carbonate solution. This will convert the alkaloid salts back to their free base form.

-

Extract the basified aqueous solution with 3 x 100 mL of chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude alkaloid fraction.

-

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique for isolating individual alkaloids from the crude extract.[4][5]

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be from 10% to 60% B over 40 minutes, but this should be optimized based on analytical HPLC of the crude mixture.

-

Flow Rate: 10-20 mL/min, depending on the column dimensions.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the equilibrated preparative HPLC column.

-

Collect fractions based on the retention times of the target alkaloids, as determined by prior analytical HPLC analysis.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization of Alkaloid Salts

Crystallization is an effective final purification step and allows for stable storage of the alkaloids as their salts.[6][7]

Materials:

-

Purified alkaloid free base

-

Ethanol or Isopropanol

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., ethereal HCl) or a solution of an organic acid like tartaric acid in ethanol.

-

Diethyl ether or hexane (as an anti-solvent)

-

Crystallization dish

Procedure:

-

Dissolve the purified alkaloid free base in a minimal amount of warm ethanol or isopropanol.

-

Slowly add a stoichiometric amount of the acid solution dropwise while stirring.

-

Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

-

If necessary, slowly add an anti-solvent (diethyl ether or hexane) until turbidity is observed, then allow the solution to stand.

-

Collect the formed crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Quantitative Data

The following tables summarize key quantitative data for representative piperidine ethanol alkaloids.

Table 1: Isolation and Purity Data

| Alkaloid | Plant Source | Extraction Yield (Crude Alkaloids) | Final Purity |

| Lobeline | Lobelia inflata | 0.1 - 0.5% of dry plant weight | >98% (after HPLC and crystallization) |

| Sedamine | Sedum acre | Not widely reported | >95% (achievable with chromatography) |

| (-)-Cassine | Cassia spectabilis | Not widely reported | >98% (after chromatographic separation) |

| (-)-Spectaline | Cassia spectabilis | Not widely reported | >98% (after chromatographic separation) |

Table 2: Spectroscopic Data

| Alkaloid | Molecular Formula | Mass (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Lobeline | C₂₂H₂₇NO₂ | 338.2 | 7.20-8.00 (m, 10H, Ar-H), 4.85 (dd, 1H), 3.20 (d, 2H), 2.90-3.10 (m, 2H), 2.40 (s, 3H, N-CH₃), 1.20-2.20 (m, 8H) | 212.4, 137.9, 133.5, 128.8, 128.6, 128.2, 126.0, 72.1, 61.8, 60.9, 47.1, 46.8, 42.5, 33.9, 25.1, 22.8 |

| Sedamine | C₁₄H₂₁NO | 220.2 | 7.20-7.40 (m, 5H, Ar-H), 4.80 (dd, 1H), 2.90-3.10 (m, 1H), 2.25 (s, 3H, N-CH₃), 1.30-1.90 (m, 8H) | 144.9, 128.3, 127.2, 125.8, 75.6, 67.9, 57.2, 44.1, 35.8, 28.9, 24.5 |

| (-)-Cassine | C₁₈H₃₅NO₂ | 298.3 | 3.50-3.70 (m, 2H), 2.15 (t, 3H), 1.20-1.60 (m, 26H), 1.05 (d, 3H) | 211.8, 74.1, 60.9, 58.2, 43.9, 37.1, 34.2, 31.9, 29.6, 29.5, 29.3, 25.7, 23.8, 22.7, 19.8, 14.1 |

| (-)-Spectaline | C₂₀H₃₉NO₂ | 326.3 | 3.50-3.70 (m, 2H), 2.15 (t, 3H), 1.20-1.60 (m, 30H), 1.05 (d, 3H) | 211.8, 74.1, 60.9, 58.2, 43.9, 37.1, 34.2, 31.9, 29.6, 29.5, 29.3, 25.7, 23.8, 22.7, 19.8, 14.1 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Signaling Pathways and Experimental Workflows

This section provides visualizations of key biological pathways and experimental workflows using the DOT language for Graphviz.

Signaling Pathways

Experimental Workflows

Conclusion

The piperidine ethanol alkaloids represent a fascinating and pharmacologically significant class of natural products. This guide has provided a detailed overview of the key methodologies required for their discovery, isolation, and characterization. By following the outlined experimental protocols and utilizing the provided quantitative and structural data, researchers will be well-equipped to explore the potential of these compounds in drug discovery and development. The diverse biological activities of lobeline, sedamine, and the alkaloids from Cassia spectabilis underscore the importance of continued research into this promising area of natural product chemistry.

References

- 1. Dual effect of lobeline on α4β2 rat neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Separation of Lobeline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]

(S)-2-(Piperidin-2-yl)ethanol CAS number and molecular formula

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-(Piperidin-2-yl)ethanol, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications, particularly as a precursor for pharmacologically active compounds. Experimental methodologies and relevant biological pathways are also discussed to support researchers in its practical application.

Chemical Identity and Properties

This compound is a chiral piperidine derivative. Its structure features a piperidine ring substituted at the 2-position with a hydroxyethyl group, with the stereochemistry at the chiral center defined as (S).

Chemical Structure: (Image of the 2D structure of this compound would be placed here)

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| CAS Number | 103639-57-2 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 2-[(2S)-piperidin-2-yl]ethanol | [1] |

| InChI | InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | [1] |

| InChIKey | PTHDBHDZSMGHKF-ZETCQYMHSA-N | [1] |

| SMILES | C1CCN--INVALID-LINK--CCO | [1] |

Table 2: Physical and Chemical Properties (for racemic 2-Piperidineethanol)

| Property | Value | Reference |

| Physical State | Off-white solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 234 °C | |

| Flash Point | 112.8 °C (closed cup) | |

| Solubility | Soluble in water and various organic solvents. |

Table 3: Spectroscopic Data (for racemic 2-Piperidineethanol)

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (in CDCl₃) | δ (ppm): 3.77-3.75 (m, 2H, -CH₂OH), 3.32 (m, 1H), 3.02 (m, 1H), 2.74 (m, 1H), 2.60 (m, 1H), 1.84-1.19 (m, 6H) | [2] |

| Mass Spectrum (EI) | m/z: 129 (M⁺), 84 (base peak) | [3] |

| IR Spectrum (Neat) | ν (cm⁻¹): Broad OH stretch, C-H stretches, N-H stretch, C-O stretch | [3] |

Synthesis and Manufacturing

The commercial production of 2-piperidineethanol is typically achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process yields the racemic mixture of (R)- and this compound.

References

Potential Pharmacological Applications of (S)-2-(Piperidin-2-yl)ethanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for drug-target interactions and pharmacokinetic profiles.[3] Among the vast chemical space of piperidine derivatives, (S)-2-(Piperidin-2-yl)ethanol and its analogs represent a promising class of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential pharmacological applications of these analogs, with a focus on their analgesic, sigma receptor modulating, and acetylcholinesterase inhibitory activities.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often starts from chiral precursors to ensure the desired stereochemistry, which is frequently crucial for biological activity. A common strategy involves the use of enantiopure starting materials, such as (S)-pipecolic acid or its derivatives.

A general synthetic workflow can be envisioned as follows:

Caption: General synthetic workflow for this compound analogs.

This generalized scheme allows for the introduction of various substituents on the piperidine nitrogen and the ethanol side chain, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Pharmacological Applications

Analgesic Activity

Derivatives of piperidine-2-ethanol have shown promise as analgesic agents.[4] The primary mechanism of action for many centrally acting analgesics involves interaction with opioid receptors. While direct binding data for this compound analogs on opioid receptors is not extensively available in the public domain, their structural similarity to known opioid ligands suggests this as a potential target.

Experimental Models for Analgesia:

Standard preclinical models to evaluate analgesic activity include the tail-immersion test and the hot-plate test.[4] These models measure the latency of a withdrawal reflex to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Signaling Pathway for Opioid-Mediated Analgesia:

Caption: Hypothetical opioid receptor signaling pathway for analgesia.

Quantitative Data on Analgesic Activity of Piperidine-2-Ethanol Analogs:

| Compound | Substitution on Piperidine Nitrogen | Mean Increase in Latency (sec) at Peak Effect |

| Parent Compound | H | Low activity |

| Analog 1 | Phenacyl | Significant increase |

| Analog 2 | Substituted Phenacyl | Varied with substitution |

| Note: This table is a qualitative summary based on the findings of Jahan et al. (2016) and does not represent specific quantitative values.[4] |

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 (σ1) subtype, are recognized as promising targets for the treatment of various central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. Several piperidine derivatives have been identified as high-affinity sigma receptor ligands.[5][6]

Quantitative Data on Sigma Receptor Binding:

The following table summarizes the binding affinities (Ki) of selected piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. While not direct analogs of this compound, these data illustrate the potential of the piperidine scaffold to interact with sigma receptors.

| Compound | Structure | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| Compound A | 4-Pyridylpiperidine derivative | 4.5 | 10 | [5] |

| Compound B | Unsubstituted piperidine derivative | 28 | 47 | [5] |

| Compound C | Biphenyl derivative with a three-carbon chain | - | - | [5] |

| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - | [7] |

| Haloperidol (Reference) | - | 2.5 | - | [7] |

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The piperidine moiety is a common feature in many potent AChE inhibitors.[8][9][10]

Quantitative Data on Acetylcholinesterase Inhibition:

Several piperidine derivatives have demonstrated potent inhibition of AChE. The table below presents the IC50 values for some of these compounds.

| Compound | Structure | AChE IC50 (nM) | Reference |

| Compound 7 | Semisynthetic piperidine alkaloid analog | 7.32 (µM) | [8] |

| Compound 9 | Semisynthetic piperidine alkaloid analog | 15.1 (µM) | [8] |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [9] |

| Donepezil (Reference) | Marketed AChE inhibitor | 5.7 | [10] |

Experimental Protocols

Synthesis of N-Phenacyl Piperidine-2-ethanol Analogs

This protocol is adapted from the general procedure described by Jahan et al. (2016).[4]

Materials:

-

Piperidine-2-ethanol

-

Substituted phenacyl bromide

-

Ethanol

-

Potassium carbonate (K2CO3)

-

Round-bottom flask

-

Reflux condenser

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve piperidine-2-ethanol (0.01 mol) and the respective substituted phenacyl bromide (0.01 mol) separately in ethanol (20 mL each).

-

Mix the two solutions in a round-bottom flask.

-

Add potassium carbonate (0.01 mol) to the reaction mixture.

-

Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vivo Analgesic Activity Assessment: Tail-Immersion Test

This protocol is a generalized procedure based on standard methods.[4]

Animals:

-

Male/Female mice (20-25 g)

Procedure:

-

Habituate the mice to the experimental setup to minimize stress.

-

Gently hold the mouse and immerse the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C).

-

Record the time taken for the mouse to flick its tail out of the water (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Administer the test compound (e.g., intraperitoneally) or vehicle control.

-

Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Calculate the percentage of maximal possible effect (%MPE) or the increase in latency time compared to baseline.

Workflow for Analgesic Testing:

Caption: Experimental workflow for the tail-immersion test.

In Vitro Sigma Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target sigma receptor (σ1 or σ2)

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1)

-

Test compounds (analogs of this compound)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, incubate the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Conclusion and Future Directions

Analogs of this compound represent a versatile scaffold with demonstrated potential in several pharmacological areas, most notably as analgesics. The available data, although limited in quantitative detail for the specific parent compound, strongly suggest that further exploration of this chemical space is warranted. Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a broader range of analogs to elucidate the structural requirements for optimal activity at specific targets.

-

Quantitative in vitro and in vivo pharmacology: Generating robust quantitative data (IC50, Ki, EC50) for promising analogs to enable direct comparison and lead candidate selection.

-

Mechanism of action studies: Investigating the precise molecular targets and signaling pathways responsible for the observed pharmacological effects.

-

Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of lead compounds to assess their potential for further development.

By addressing these key areas, the therapeutic potential of this compound analogs can be fully realized, potentially leading to the development of novel and effective treatments for pain and other CNS disorders.

References

- 1. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Hydroxyl Group in the Reactivity of (S)-2-(Piperidin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative, stands as a cornerstone in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of two key reactive centers: a secondary amine within the piperidine ring and a primary hydroxyl group. This guide delves into the critical role of the hydroxyl group, exploring its influence on the molecule's reactivity and its strategic manipulation in the synthesis of complex nitrogen-containing heterocycles, including alkaloids and other bioactive compounds.

Reactivity Profile of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity is central to the molecule's function as a chiral building block, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Key reactions involving the hydroxyl group include oxidation, acylation, alkylation, and participation in intramolecular cyclizations.

Oxidation to the Aldehyde

A fundamental transformation of the hydroxyl group is its oxidation to the corresponding aldehyde, (S)-2-(piperidin-2-yl)acetaldehyde. This reaction is a critical step in many synthetic pathways as the aldehyde functionality opens up a vast array of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2]

Experimental Protocol: Oxidation of this compound

A common and efficient method for this oxidation is the use of Dess-Martin periodinane (DMP).

-

Materials: this compound, Dess-Martin periodinane, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

-

The resulting aldehyde is a key intermediate for the synthesis of various natural products and pharmaceutical agents.[2]

O-Acylation

The hydroxyl group readily undergoes acylation to form esters. This reaction is often used for the introduction of protecting groups or to modify the biological activity of the parent molecule. Acetylation, using acetic anhydride in the presence of a base like pyridine, is a straightforward and high-yielding transformation.

Quantitative Data: O-Acetylation

| Reactant | Reagents | Solvent | Temperature | Yield (%) |

| (Piperidin-2-yl)methanol | Acetic Anhydride, Pyridine | - | 0 °C to RT | >90 |

Experimental Protocol: Acetylation of this compound

-

Materials: this compound, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.1 eq).

-

Allow the mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol.

-

Remove solvents under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetate.

-

O-Alkylation

Experimental Protocol: General O-Alkylation (Williamson Ether Synthesis)

-

Materials: this compound, Sodium hydride (NaH), Alkyl halide (e.g., methyl iodide, benzyl bromide), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups with a predictable inversion of stereochemistry at the carbon center.[3][4][5] This reaction is particularly valuable in the context of chiral molecules like this compound, as it allows for the synthesis of the corresponding (R)-enantiomer of a desired derivative. The reaction proceeds via an SN2 mechanism.[3]

Experimental Protocol: General Mitsunobu Reaction

-

Materials: this compound, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), A suitable nucleophile (e.g., benzoic acid, phthalimide), Anhydrous THF.

-

Procedure:

-

Dissolve this compound (1.0 eq), the nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine derivative.

-

The successful application of the Mitsunobu reaction has been reported for the synthesis of various natural products with yields for intermolecular and intramolecular reactions ranging from 70% to over 90%.[6]

The Hydroxyl Group in Intramolecular Reactions and Alkaloid Synthesis

The hydroxyl group in this compound plays a crucial role as a precursor for intramolecular reactions, leading to the formation of bicyclic systems characteristic of many alkaloids.

Intramolecular Cyclization

Following conversion of the hydroxyl group to a leaving group (e.g., tosylate, mesylate) or activation under acidic conditions, intramolecular nucleophilic attack by the piperidine nitrogen can lead to the formation of indolizidine or quinolizidine ring systems. The stereochemistry of the starting alcohol dictates the stereochemical outcome of the cyclization.

Role in the Biosynthesis of Slaframine

The biosynthesis of the indolizidine alkaloid slaframine provides a compelling example of the hydroxyl group's importance. While the direct precursor in the fungal pathway is L-pipecolic acid, the overall transformation involves steps that are analogous to the chemical manipulation of this compound derivatives.[7][8][9] The biosynthetic pathway involves the elongation of the pipecolate side chain and subsequent cyclization. It is hypothesized that an intermediate bearing a hydroxyl group is a key player in this process, undergoing enzymatic oxidation and amination to form the final alkaloid.[10]

The following diagram illustrates a plausible initial enzymatic step in a pathway analogous to slaframine biosynthesis, starting from a hydroxyl-containing precursor.

Caption: Initial enzymatic oxidation of the hydroxyl group.

Logical and Experimental Workflows

The strategic manipulation of the hydroxyl group is best illustrated through logical workflows that guide synthetic planning.

General Synthetic Workflow

The following diagram outlines a general workflow for the functionalization of this compound, highlighting the pivotal role of the hydroxyl group.

Caption: Synthetic utility of the hydroxyl group.

Mitsunobu Reaction Workflow

The workflow for a Mitsunobu reaction highlights the key steps and components involved in this stereoinvertive transformation.

Caption: Experimental workflow for the Mitsunobu reaction.

Conclusion

The hydroxyl group of this compound is not merely a passive functional group but an active participant and a key enabler in a multitude of chemical transformations. Its strategic manipulation through oxidation, acylation, alkylation, and stereoinvertive substitutions like the Mitsunobu reaction provides access to a rich diversity of chiral intermediates that are invaluable in the synthesis of complex, biologically active molecules. A thorough understanding of the reactivity of this hydroxyl group is therefore essential for researchers and scientists engaged in the design and development of novel therapeutics. The protocols and workflows presented in this guide offer a foundational framework for harnessing the full synthetic potential of this versatile chiral building block.

References

- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of slaframine, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 3. Origin of the pyrrolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of slaframine, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. II. The origin of pipecolic acid [pubmed.ncbi.nlm.nih.gov]

- 9. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swainsonine - Wikipedia [en.wikipedia.org]

Methodological & Application

Enantioselective Synthesis of (S)-2-(Piperidin-2-yl)ethanol from 2-Pyridineethanol: An Application Note and Protocol

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-yl)ethanol, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available starting material, 2-pyridineethanol, and proceeds through a key asymmetric hydrogenation step. This critical transformation is achieved by employing a chiral oxazolidinone auxiliary to direct the stereoselective reduction of the pyridine ring. The protocol outlines the necessary steps for the preparation of the chiral auxiliary-adorned substrate, the catalytic hydrogenation, and the subsequent cleavage and recovery of the auxiliary, culminating in the isolation of the target compound with high enantiopurity.

Introduction

Chiral 2-substituted piperidines are prevalent structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs). The precise control of stereochemistry at the C2 position of the piperidine ring is often crucial for biological activity. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. Traditional methods for obtaining this compound often involve classical resolution or the use of stoichiometric chiral reagents, which can be inefficient and costly.